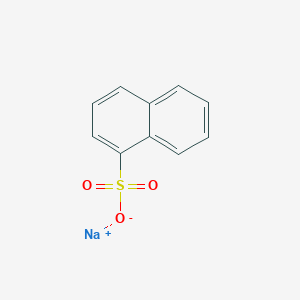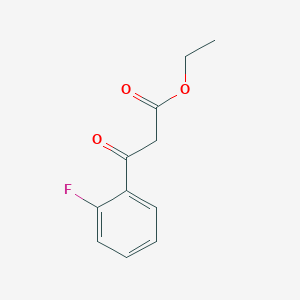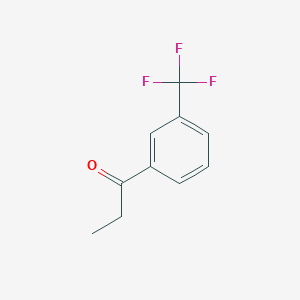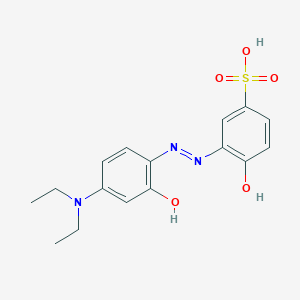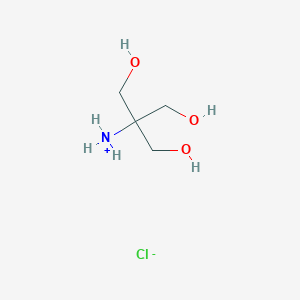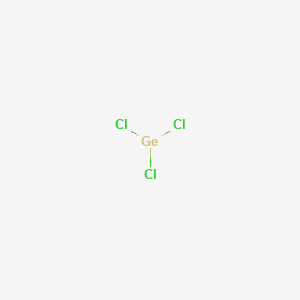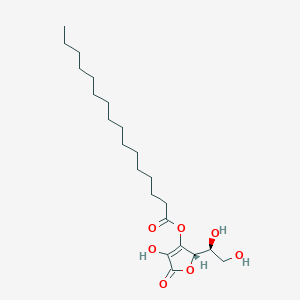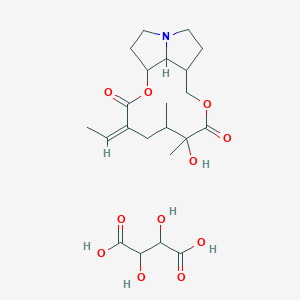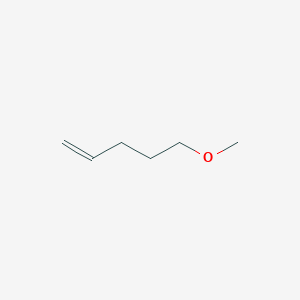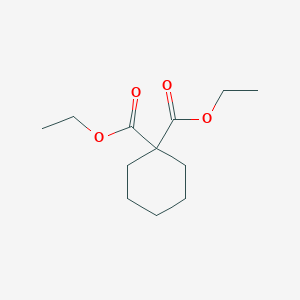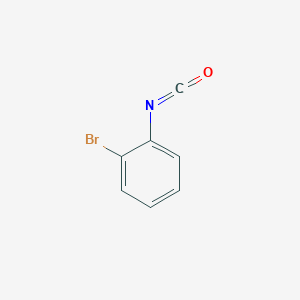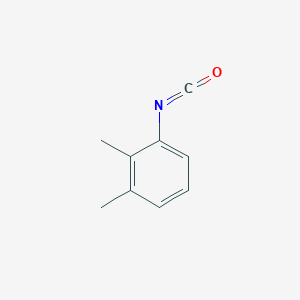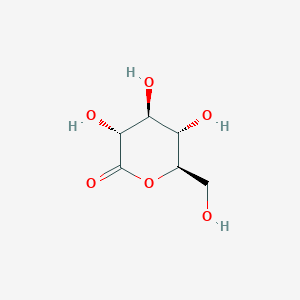![molecular formula C11H18N2O B072349 2-[3-(Dimethylamino)propoxy]aniline CAS No. 1134-76-5](/img/structure/B72349.png)
2-[3-(Dimethylamino)propoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of 2-[(N,N-dimethylamino)methyl]aniline, which shares a close structural relationship with 2-[3-(Dimethylamino)propoxy]aniline, involves reactions with butyllithium followed by conversion with various silyl and stannyl chlorides. These reactions lead to the formation of germylenes and stannylenes, highlighting the compound's versatility and potential for creating various derivatives with significant properties (Vaňkátová et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, demonstrates basic heterocyclic imino structures with planar backbones, indicating the potential structural configurations of 2-[3-(Dimethylamino)propoxy]aniline. Such analyses are crucial for understanding the interactions and reactivity of the molecule (Su et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-[3-(Dimethylamino)propoxy]aniline derivatives have been explored, such as the facile synthesis and structural analysis of dimethylaminochalcone derivatives. These studies shed light on the compound's reactivity and potential for forming complex structures with unique properties (Liu et al., 2002).
Physical Properties Analysis
The physical properties, such as crystal growth and thermal behavior, of compounds structurally related to 2-[3-(Dimethylamino)propoxy]aniline, have been studied to determine their stability and suitability for various applications. For example, the synthesis and crystal growth of N-[4-(dimethylamino)benzylidene]aniline Schiff base provide insights into the compound's crystalline nature and potential for use in material science (Wu-lan, 2011).
Chemical Properties Analysis
Investigations into the chemical properties of 2-[3-(Dimethylamino)propoxy]aniline and its derivatives focus on their reactivity, oxidation states, and potential for forming novel compounds. Studies on the synthesis and characterization of soluble conducting poly(aniline-co-2, 5-dimethoxyaniline) highlight the electroactive properties and solubility of these compounds, underscoring their significance in the development of new materials (Huang et al., 2003).
科学的研究の応用
Reversal of Reactivity in Chemical Reactions
The compound has been noted for its involvement in the reversal of selectivity in chemical reactions. A study investigated the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, revealing a remarkable switch in product formation depending on the timing of base addition, which highlights the compound's role in influencing reactivity pathways and the formation of specific products like 2,4-bis(dimethylamino)quinoline (Tripathi et al., 2017).
Molecular Planarity and Crystal Structure
2-[3-(Dimethylamino)propoxy]aniline derivatives, like chalcone derivatives, exhibit notable structural properties. For instance, the aniline and hydroxyphenyl groups in certain derivatives are nearly coplanar, influencing the molecular planarity, which is crucial for their chemical and physical behaviors. This aspect is critical in understanding the compound's crystal structure and potential applications in material sciences (Liu et al., 2002).
Electropolymerization and Material Synthesis
The compound has been utilized in the synthesis and electropolymerization studies of silicon naphthalocyanines (SiNc). These studies involve the investigation of aggregation behavior in various solvents and the exploration of electrochemical properties, which are critical for applications in electronic materials and devices (Bıyıklıoğlu & Alp, 2017).
Ligand Development for Metal Complexes
The compound has been implicated in the synthesis of new classes of versatile macrocycles. These macrocycles, and certain aniline derivatives synthesized using the compound, have been identified as supramolecular host compounds and ligands for the preparation of metal complexes, indicating its importance in coordination chemistry and potential applications in catalysis and materials science (Rosamilia, Strauss, & Scott, 2007).
Safety And Hazards
特性
IUPAC Name |
2-[3-(dimethylamino)propoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTIDBFMHOJXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595467 |
Source


|
| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propoxy]aniline | |
CAS RN |
1134-76-5 |
Source


|
| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

